1-(1,1-Dioxidothietan-3-yl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidothietan-3-yl)-3-isopropylurea is a chemical compound that features a thietane ring with a dioxido substituent and an isopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-isopropylurea typically involves the reaction of 3-bromothietane 1,1-dioxide with isopropylurea. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures (around 100°C) for an extended period (approximately 18 hours) . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidothietan-3-yl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under specific conditions to form sulfone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfone derivatives of the thietane ring.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1,1-Dioxidothietan-3-yl)-3-isopropylurea exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Comparison: 1-(1,1-Dioxidothietan-3-yl)-3-isopropylurea is unique due to the presence of the isopropylurea moiety, which distinguishes it from other thietane derivatives. This structural difference may impart distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
IUPAC Name |
1-(1,1-dioxothietan-3-yl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-5(2)8-7(10)9-6-3-13(11,12)4-6/h5-6H,3-4H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIJMXNMALXQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.